molecular formula C21H14O7 B1430220 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- CAS No. 105612-58-6

5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy-

Cat. No. B1430220
CAS RN: 105612-58-6
M. Wt: 378.3 g/mol
InChI Key: HNDYQVGJPCBKHE-UHFFFAOYSA-N
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Description

6,11-Dihydroxy-5,12-naphthacenedione is a chemical compound with the molecular formula C18H10O4 . It has a molecular weight of 290.27000 .


Molecular Structure Analysis

The molecular structure of 6,11-Dihydroxy-5,12-naphthacenedione consists of 18 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

6,11-Dihydroxy-5,12-naphthacenedione has a density of 1.527g/cm3, a boiling point of 552.9ºC at 760mmHg, and a melting point of 350-351ºC (lit.) . Its flash point is 302.2ºC .

Safety and Hazards

This compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. It’s worth noting that compounds with similar structures have been found to interact with various cellular components, influencing cell function and behavior .

Mode of Action

The compound’s mode of action is not fully understood at this time. It’s believed to interact with its targets, causing changes in their function. For instance, some studies suggest that it may induce cell killing by ADCC, CDC, and induction of apoptosis

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other compounds, it’s plausible that it may influence a variety of biochemical pathways, leading to downstream effects that impact cellular function .

Pharmacokinetics

Its molecular weight is 290.27 , and it has a melting point of 350-351°C . These properties could potentially impact its bioavailability, but more research is needed to confirm this.

Result of Action

It’s believed to have the potential to influence cell behavior, possibly leading to changes in cell function and viability .

properties

IUPAC Name

6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-28-14-4-2-3-11-15(14)21(27)17-16(19(11)25)20(26)12-7-9(13(23)8-22)5-6-10(12)18(17)24/h2-7,22,24,26H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDYQVGJPCBKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)CO)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20761868
Record name 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy-

CAS RN

105612-58-6
Record name 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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